2-(2-methoxyphenoxy)-N-methylethanamine

概要

説明

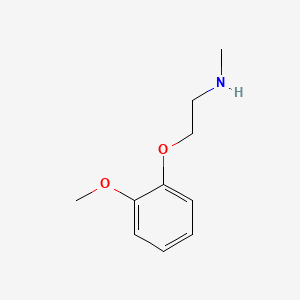

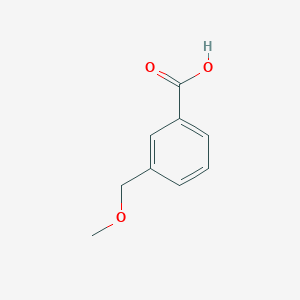

2-(2-methoxyphenoxy)-N-methylethanamine, also known as 2-(2-Methoxyphenoxy)ethylamine, is a chemical compound with the molecular formula C9H13NO2 . It is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use . It is also used in the synthesis of other compounds .

Synthesis Analysis

The synthesis of 2-(2-methoxyphenoxy)-N-methylethanamine involves various chemical reactions. For instance, it has been used in the reaction with 4-(2,3-epoxypropoxy) carbazole for the preparation of Carvedilol . In another study, a solution of (S)-3-(2-methoxyphenoxy)propane-1,2-diol was used in the synthesis of lariat ethers .

Molecular Structure Analysis

The molecular structure of 2-(2-methoxyphenoxy)-N-methylethanamine consists of nine carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms . The InChI representation of the molecule is InChI=1S/C9H13NO2/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-5H,6-7,10H2,1H3 .

Chemical Reactions Analysis

The chemical reactions involving 2-(2-methoxyphenoxy)-N-methylethanamine are complex and varied. For example, it has been used in the synthesis of Carvedilol . In another study, it was used in the synthesis of lariat ethers .

科学的研究の応用

Antioxidant Activity

This compound has been identified in studies involving pyrolytic lignins derived from fluidized-bed fast pyrolysis. It exhibits significant antioxidant activity , which is crucial in the prevention of oxidative stress-related diseases. The presence of this compound contributes to the radical scavenging activity and antioxidant properties of pyrolytic lignins, making them potential sources of natural antioxidants .

Biomass Conversion

In the context of renewable energy, “2-(2-methoxyphenoxy)-N-methylethanamine” is a valuable compound that can be derived from biomass. Its identification during the conversion processes highlights its potential role in the production of bio-fuels and biochemicals from forest and agricultural residues .

Metabolomics

High-throughput metabolomic analysis has revealed the presence of this compound among several others with antioxidant and antimicrobial properties. This indicates its potential application in the field of metabolomics for the discovery of bioactive compounds .

Lignin Chemistry

The compound is also relevant in the study of lignin chemistry. Lignin is a major component of plant biomass and understanding its composition, including the presence of “2-(2-methoxyphenoxy)-N-methylethanamine”, is essential for the development of efficient methods for lignin valorization .

Safety and Hazards

2-(2-methoxyphenoxy)-N-methylethanamine can cause severe skin burns and eye damage. It may also cause respiratory irritation. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. After handling, it is advised to wash face, hands, and any exposed skin thoroughly. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound. It should be used only outdoors or in a well-ventilated area .

将来の方向性

There is ongoing research into the potential applications of 2-(2-methoxyphenoxy)-N-methylethanamine and related compounds. For instance, aromatic diisocyanates, including bis(4-isocyanato-2-methoxyphenoxy)alkane, synthesized by the Curtius rearrangement, have been obtained from vanillic acid and syringic acid, which are derived from lignin .

作用機序

Target of Action

It is structurally similar to 2-methoxyestradiol (2me2), which targets catechol o-methyltransferase, cytochrome p450 1a1, cytochrome p450 1b1, cytochrome p450 19a1, and hypoxia-inducible factor 1-alpha . These targets play crucial roles in various biological processes, including angiogenesis inhibition and vasodilation .

Mode of Action

A related compound, 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol, undergoes acidolysis, primarily converting to an enol ether compound via the benzyl cation followed by acidolytic β-o-4 bond cleavage .

Biochemical Pathways

Related compounds are involved in the degradation of lignin-derived aromatic compounds, which are crucial for carbon recycling in land ecosystems .

Pharmacokinetics

A structurally similar compound, guaifenesin, is rapidly metabolized in the liver via oxidation to β-(2-methoxyphenoxy) lactic acid . The drug is excreted rapidly and almost completely through the kidneys .

Result of Action

A related compound, 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol, undergoes acidolysis, resulting in the formation of an enol ether compound .

Action Environment

The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a compound .

特性

IUPAC Name |

2-(2-methoxyphenoxy)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-11-7-8-13-10-6-4-3-5-9(10)12-2/h3-6,11H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOIPEKOXTFLQNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424528 | |

| Record name | 2-(2-methoxyphenoxy)-N-methylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72955-82-9 | |

| Record name | 2-(2-methoxyphenoxy)-N-methylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(2-methoxyphenoxy)ethyl](methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1309622.png)

![[2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid](/img/structure/B1309625.png)

![5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1309638.png)